1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-propylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-3-13-22(19,20)18-11-9-17(10-12-18)14-15-7-5-6-8-16(15)21-4-2/h5-8H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOZTPBFOKENOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 1 2 Ethoxybenzyl 4 Propylsulfonyl Piperazine
Established Synthetic Pathways for Piperazine (B1678402) Derivatives
The synthesis of piperazine derivatives is a well-established field in organic chemistry, with a variety of methods available for the functionalization of the piperazine ring. These methods can be broadly categorized into alkylation and substitution reactions, with a key challenge being the achievement of regioselectivity in unsymmetrically substituted products.
Alkylation and Substitution Reactions in Piperazine Synthesis
The nucleophilic nature of the secondary amine groups in the piperazine ring makes it amenable to a range of alkylation and substitution reactions. jgtps.com N-alkylation is a fundamental transformation for the synthesis of piperazine derivatives and can be achieved through several methods, including nucleophilic substitution with alkyl halides or sulfonates, and reductive amination. jgtps.comchemicalbook.com
Nucleophilic substitution reactions with alkyl halides, such as chlorides and bromides, are a common and direct method for introducing alkyl groups onto the piperazine nitrogen. jgtps.com The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base, as well as the reaction temperature, can significantly influence the reaction rate and the formation of byproducts, such as quaternary ammonium (B1175870) salts. mdpi.com To control the degree of alkylation and avoid the formation of disubstituted products in an uncontrolled manner, an excess of piperazine is often used. jgtps.com
Reductive amination offers an alternative route to N-alkylated piperazines and involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. jgtps.com This method is particularly useful for the introduction of a wide variety of substituents, as a vast array of aldehydes and ketones are commercially available. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride.
Regioselective Synthesis of N-Substituted Piperazines
The synthesis of unsymmetrically 1,4-disubstituted piperazines requires a regioselective approach to ensure that the two different substituents are introduced at the desired nitrogen atoms. A common and effective strategy to achieve this is the use of a protecting group. mdpi.com One of the most widely used protecting groups for this purpose is the tert-butyloxycarbonyl (Boc) group.
The synthesis begins with the mono-protection of piperazine, typically by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction yields 1-Boc-piperazine, where one nitrogen atom is protected as a carbamate, leaving the other nitrogen free for further functionalization. researchgate.net The protected nitrogen is significantly less nucleophilic, thus directing the subsequent reaction to the unprotected nitrogen.
Once the first substituent is introduced on the unprotected nitrogen, the Boc group can be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. nih.gov This deprotection step regenerates the free secondary amine, which can then be subjected to a second, different functionalization reaction to introduce the second substituent, thereby yielding the desired unsymmetrically disubstituted piperazine. This stepwise approach provides excellent control over the substitution pattern of the piperazine ring.
Synthesis of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine
The synthesis of this compound is a multi-step process that relies on the principles of regioselective piperazine functionalization. The strategic introduction of the 2-ethoxybenzyl and propylsulfonyl groups in a controlled manner is key to achieving a high yield of the desired product. The most logical synthetic route involves a protecting group strategy to ensure the sequential and regioselective substitution of the piperazine nitrogens.
A plausible synthetic scheme is outlined below:
Mono-Boc Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).
N-Alkylation: The resulting 1-Boc-piperazine is then alkylated with 2-ethoxybenzyl chloride to introduce the 2-ethoxybenzyl moiety, yielding tert-butyl 4-(2-ethoxybenzyl)piperazine-1-carboxylate.
Deprotection: The Boc protecting group is removed from the piperazine nitrogen under acidic conditions to give 1-(2-ethoxybenzyl)piperazine (B2394447).
N-Sulfonylation: Finally, the newly freed secondary amine is reacted with propylsulfonyl chloride to introduce the propylsulfonyl group, affording the target compound, this compound.
Strategic Introduction of the 2-ethoxybenzyl Moiety
The introduction of the 2-ethoxybenzyl group is typically achieved via a nucleophilic substitution reaction. In the context of the proposed synthetic route, this involves the N-alkylation of 1-Boc-piperazine with 2-ethoxybenzyl chloride.
The reaction is generally carried out in the presence of a base to scavenge the hydrochloric acid that is formed. Common bases used for this purpose include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent is also critical, with polar aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) being commonly employed to facilitate the reaction. The reaction temperature can be varied to optimize the reaction rate and yield, with temperatures ranging from room temperature to reflux often being utilized.
Methodologies for Propylsulfonyl Group Incorporation
The propylsulfonyl group is introduced in the final step of the synthesis via a sulfonylation reaction. This involves the reaction of the secondary amine of 1-(2-ethoxybenzyl)piperazine with propylsulfonyl chloride.
This reaction is also typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. A suitable solvent for this transformation is often a chlorinated solvent like dichloromethane (B109758) (DCM) or an ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction is usually carried out at or below room temperature to control the reactivity of the sulfonyl chloride and minimize side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.
Optimization of Reaction Conditions and Yields
For the N-alkylation of 1-Boc-piperazine , a systematic variation of conditions can be explored to maximize the yield of the desired product. The table below illustrates potential optimization parameters.
Table 1: Optimization of N-Alkylation of 1-Boc-piperazine with 2-ethoxybenzyl chloride
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetonitrile | Reflux | 12 | Moderate |
| 2 | Triethylamine | Dichloromethane | Room Temp | 24 | Low |
| 3 | K₂CO₃ | DMF | 80 | 8 | High |
Similarly, for the N-sulfonylation of 1-(2-ethoxybenzyl)piperazine , the reaction conditions can be fine-tuned to achieve the best results. The following table outlines some of the parameters that could be optimized.
Table 2: Optimization of N-Sulfonylation of 1-(2-ethoxybenzyl)piperazine with propylsulfonyl chloride
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine | Dichloromethane | 0 to Room Temp | 6 | Good |
| 2 | Pyridine | Dichloromethane | 0 | 4 | High |
| 3 | K₂CO₃ | Acetonitrile | Room Temp | 12 | Moderate |
Careful monitoring of each reaction by chromatographic techniques (TLC, GC-MS, or LC-MS) is essential to determine the optimal reaction time and to assess the formation of any byproducts. Purification of the intermediates and the final product is typically achieved through column chromatography on silica (B1680970) gel or by recrystallization to obtain the compound in high purity.
Advanced Synthetic Techniques for this compound and Analogues
The construction of complex piperazine derivatives often requires sophisticated synthetic methods that allow for precise control over substitution and stereochemistry. While traditional methods for creating carbon-substituted piperazines can be lengthy, recent advances have focused on more efficient catalytic approaches. researchgate.net
Modern synthetic chemistry has produced several powerful catalytic methods for the functionalization of saturated heterocycles like piperazine. nih.gov These techniques offer milder and more efficient alternatives to classical methods for creating analogues of this compound. researchgate.net
One major area of advancement is the direct C-H functionalization of the piperazine ring, which allows for the introduction of substituents onto the carbon atoms of the ring, a historically challenging transformation. mdpi.commdpi.com Methodologies such as photoredox catalysis and transition-metal-catalyzed reactions have emerged as key strategies. nih.gov For instance, iridium-based photoredox catalysts can be used for C-H arylation and vinylation, enabling the formation of new carbon-carbon bonds under mild conditions. nih.govencyclopedia.pub
Transition-metal catalysis, particularly with palladium and copper, has also been employed for direct sp3 C-H bond functionalization at the α-carbon of amines. nih.gov Another innovative strategy is the Stannyl (B1234572) Amine Protocol (SnAP), which uses stannyl amine reagents in a convergent synthesis from aldehydes, often mediated by stoichiometric amounts of copper. mdpi.comencyclopedia.pub Subsequent research has led to the development of copper-catalyzed versions of this process, expanding the scope to include previously inaccessible heterocyclic aldehydes for functionalization at the C2 position. mdpi.comencyclopedia.pub Other catalytic methods include intramolecular cyclization processes and [3+3] annulation reactions. researchgate.netresearchgate.netscispace.com
| Catalytic Method | Description | Catalyst/Reagent Example | Potential Application for Analogues |
|---|---|---|---|
| Photoredox Catalysis | Uses visible light to initiate reactions, enabling C-H arylation, vinylation, and alkylation under mild conditions. researchgate.netnih.gov | Iridium complexes (e.g., Ir(ppy)₃) nih.govencyclopedia.pub | Introduction of aryl or vinyl groups at the C2 position of the piperazine ring. |
| Transition-Metal Catalysis | Direct C-H functionalization at the α-position to the nitrogen atoms. nih.gov | Palladium (Pd), Copper (Cu) nih.gov | Formation of C-C bonds to add diverse substituents to the piperazine core. |
| SnAP Chemistry | A convergent method for piperazine synthesis from aldehydes and stannyl amine reagents, enabling C2-functionalization. mdpi.com | Tributyl(iodomethyl)stannane, Copper salts mdpi.comencyclopedia.pub | Construction of the piperazine ring with pre-installed functionality at a carbon atom. |
| Catalytic Reductive Cyclization | Stereoselective cyclization of linear precursors, such as dioximes, to form the piperazine ring. mdpi.com | Palladium on carbon (Pd/C) with H₂ | Building the piperazine scaffold from acyclic starting materials. |
The biological activity of pharmaceutical agents is often dependent on their stereochemistry. nih.gov Consequently, the development of stereoselective methods for synthesizing chiral piperazine analogues is crucial for exploring structure-activity relationships and identifying potent drug candidates. nih.gov Several strategies have been established to control the stereochemistry of substituents on the piperazine ring.
One common approach is to utilize the "chiral pool," employing readily available, enantiomerically pure starting materials such as α-amino acids. nih.govrsc.org This method allows for the synthesis of orthogonally protected, chiral 2-substituted piperazines in a few steps. rsc.org Another strategy involves the use of chiral auxiliaries, such as (R)-phenylglycinol, which guide the stereochemical outcome of a reaction and can be removed afterward. nih.gov
Asymmetric catalysis represents a more efficient approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.gov For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn Similarly, catalytic enantioselective synthesis of α-tertiary piperazin-2-ones has been achieved through asymmetric allylation, providing access to complex chiral piperazines. nih.gov
| Synthetic Strategy | Description | Example | Outcome |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials, such as amino acids, to build the chiral piperazine core. nih.govrsc.org | Synthesis starting from L-serine methyl ester hydrochloride. researchgate.net | Enantiomerically pure 2-substituted piperazines. |
| Chiral Auxiliary-Based | A removable chiral group is attached to the substrate to direct the stereoselective formation of new stereocenters. nih.gov | Use of (R)-phenylglycinol as a chiral auxiliary. nih.gov | Homochiral piperazine products after removal of the auxiliary. |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. nih.gov | Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cn | Highly enantioenriched chiral piperazin-2-ones and subsequent piperazines. |
| Diastereoselective Elaboration | A pre-existing stereocenter on a piperazine precursor directs the stereochemistry of a subsequent reaction. nih.gov | Metalation and reaction with electrophiles on a chiral 2-oxopiperazine. nih.gov | Diastereomerically pure polysubstituted piperazines. |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a lead compound's structure to understand how different molecular features affect its biological activity. researchgate.net For this compound, derivatization can be explored at several positions to probe interactions with biological targets and optimize pharmacokinetic properties.
Key areas for modification include the N1-benzyl group, the N4-sulfonyl group, and the piperazine core itself.
N1-(2-ethoxybenzyl) Group Modifications: The aromatic ring of the benzyl (B1604629) group is a prime target for derivatization. Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can modulate electronic properties and steric bulk, potentially influencing target binding. The ethoxy group can also be altered, for example, by changing the alkyl chain length (methoxy, propoxy) or replacing it with other functional groups to probe specific hydrophobic or hydrogen-bonding interactions.
N4-(propylsulfonyl) Group Modifications: The propylsulfonyl moiety can be readily modified. The length of the alkyl chain (e.g., ethylsulfonyl, butylsulfonyl) can be varied to explore the impact of lipophilicity. Furthermore, the entire sulfonyl group can be replaced with other electron-withdrawing groups, such as different acyl or aroyl groups (e.g., benzoyl derivatives), to assess the importance of the sulfonyl pharmacophore. mdpi.com Research on related N1-substituted piperazine-2,3-dicarboxylic acid derivatives has shown that attaching bulky hydrophobic aroyl or aryl groups can significantly alter receptor selectivity. nih.gov
Piperazine Ring Modifications: While functionalization of the nitrogen atoms is most common, modifications to the carbon scaffold of the piperazine ring can provide valuable SAR data. researchgate.net As discussed in section 2.3.1, catalytic C-H functionalization methods can be used to introduce small alkyl or aryl groups onto the piperazine core, altering its conformation and substitution pattern.
A study on closely related N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine (B1666218) transporter-1 highlights a typical SAR optimization process, where the benzamide (B126) and central cycloalkyl ring components were systematically modified to improve potency and in vivo activity. researchgate.net
| Molecular Region | Derivatization Strategy | Rationale for Modification | Example Modification |
|---|---|---|---|
| N1-Benzyl Ring | Aromatic substitution (SNAr) or cross-coupling reactions. | To probe steric and electronic requirements for target binding. | Replace 2-ethoxy with 4-chloro or 3-methoxy. |
| N1-Ethoxy Group | Ether synthesis with different alcohols. | To explore hydrophobic pocket interactions and modify solubility. | Change ethoxy to methoxy (B1213986) or isopropoxy. |
| N4-Propylsulfonyl Group | Reaction with different sulfonyl chlorides or acid chlorides. mdpi.comnih.gov | To modify electronic properties, hydrogen bonding capacity, and lipophilicity. researchgate.net | Replace propylsulfonyl with benzenesulfonyl or acetyl. |
| Piperazine Core | Catalytic C-H functionalization. nih.gov | To introduce conformational constraints or additional interaction points. | Add a methyl group at the C2-position. |
In-depth Search Reveals No Publicly Available Scientific Data for this compound
Despite a comprehensive search of scientific databases and patent literature, no specific research findings related to the molecular interactions and target engagement of the chemical compound this compound have been identified.
An extensive investigation was conducted to gather information for a detailed scientific article focusing on the biological targets, intracellular signaling pathways, and structure-activity relationships of this compound. The search included targeted queries across a wide range of scientific and patent repositories.
The intended article was structured to cover the following specific areas:
Elucidation of Biological Targets: Methodologies for identifying and validating the biological targets of the compound, including techniques like affinity-based proteomics.
Receptor Binding Profiling: Data from preclinical studies to determine the compound's binding affinity and selectivity for various receptors.
Enzyme Inhibition Kinetics: Studies detailing the mechanism and kinetics of any enzyme inhibition by the compound.
Intracellular Signaling Pathways: Investigation into how the compound might modulate signaling cascades within cells.
Structure-Activity Relationship (SAR) Studies: Analysis of how structural modifications to the this compound molecule and its analogues affect target affinity and selectivity.
Unfortunately, the search did not yield any specific studies, data, or publications for the exact compound "this compound." While a vast body of research exists for the broader class of piperazine derivatives, which are known to possess a wide range of biological activities, information pertaining to this particular molecular structure is not available in the public domain.
Consequently, it is not possible to provide a scientifically accurate article on the specified topics for this compound at this time. The creation of such an article would require original research and preclinical data that has not been published or made publicly accessible.
Molecular Interactions and Target Engagement of 1 2 Ethoxybenzyl 4 Propylsulfonyl Piperazine
Structure-Activity Relationship (SAR) Studies of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine Analogues
Contribution of Piperazine (B1678402) Core and Side Chains to Biological Activity
The biological activity of this compound is a composite function of its three primary structural components: the central piperazine core, the N1-linked 2-ethoxybenzyl group, and the N4-linked propylsulfonyl group. While direct structure-activity relationship (SAR) studies for this specific molecule are not extensively detailed in publicly available research, the contribution of each moiety can be inferred from extensive studies on related piperazine derivatives.
The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates across a wide range of therapeutic areas. nih.govdntb.gov.ua Its six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4 imparts several advantageous properties. The piperazine core can improve pharmacokinetic characteristics, such as aqueous solubility and bioavailability, due to the basicity of its nitrogen atoms. nih.govresearchgate.net This core often functions as a versatile linker, connecting two distinct pharmacophoric groups and orienting them correctly for optimal interaction with a biological target. nih.gov Furthermore, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, forming crucial interactions within target binding sites. nih.govresearchgate.net
The side chains attached to the piperazine nitrogens are critical for determining the molecule's potency and selectivity. In the case of this compound, the N1 position is occupied by a 2-ethoxybenzyl group. The N-benzylpiperazine moiety is a common structural motif in biologically active compounds. nih.govresearchgate.net Studies on various N-benzylpiperazine derivatives have shown that this group plays a significant role in binding to numerous receptors and transporters. nih.govresearchgate.net The aromatic nature of the benzyl (B1604629) ring allows for potential π-π stacking or hydrophobic interactions with the target protein, while the substitution pattern on the ring can fine-tune electronic properties and steric fit. The ethoxy group at the ortho-position introduces a specific steric and electronic profile that can influence binding affinity and selectivity compared to unsubstituted or differently substituted benzyl rings.
Quantitative Structure-Activity Relationship (QSAR) Modeling for the Compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net While a specific QSAR model for the this compound series is not available in the reviewed literature, numerous QSAR studies on other series of piperazine derivatives provide significant insight into the molecular descriptors that likely govern its activity. wu.ac.thnih.govnih.gov
These studies consistently demonstrate that the biological activity of piperazine derivatives is influenced by a combination of electronic, steric, hydrophobic, and topological factors. Three-dimensional QSAR (3D-QSAR) analyses, for instance, have revealed that electrostatic and steric fields are critical predictors of the antagonistic effects of certain piperazine derivatives. nih.gov This suggests that the spatial arrangement of atoms and the distribution of charge in a molecule like this compound are paramount for its interaction with a biological target.
QSAR models developed for various classes of piperazine-based agents have identified several key descriptors that significantly correlate with their activity. These findings from related but distinct compound series can be extrapolated to understand the probable determinants of activity for this compound.
The following table summarizes key findings from representative QSAR studies on different series of piperazine derivatives, highlighting the types of molecular properties that are consistently found to be important for biological activity.
| Piperazine Series Studied | Biological Target/Activity | Key QSAR Descriptors Identified | Reference |
|---|---|---|---|
| N-aryl derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | AlogP98 (lipophilicity), Wiener index (topological), Dipole-Mag (electronic) | nih.gov |
| General piperazine derivatives | Antihistamine & Antibradykinin | Electrostatic and Steric factors | nih.gov |
| N-arylsulfonyl-N-2-pyridinyl-piperazines | Anti-diabetic (GK-GKRP inhibitors) | Statistical parameters (r², r²CV) indicating a robust model based on structural descriptors | wu.ac.th |
| Aryl-piperazine derivatives | Antimalarial | Models based on various physicochemical and structural descriptors showed high predictive power | researchgate.net |
Computational and Theoretical Studies on 1 2 Ethoxybenzyl 4 Propylsulfonyl Piperazine
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict the binding mode of a small molecule ligand to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field.
A hypothetical molecular docking study of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine would involve:
Target Identification: Selecting a biologically relevant protein target.
Binding Site Prediction: Identifying the active or allosteric site of the protein.
Docking Simulation: Using software like AutoDock or Glide to predict the binding pose and affinity.
Interaction Analysis: Examining the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the compound and the protein's amino acid residues.
Table 1: Hypothetical Ligand-Protein Interactions for this compound
| Interacting Residue | Interaction Type | Distance (Å) |
| Amino Acid 1 | Hydrogen Bond | 2.8 |
| Amino Acid 2 | Hydrophobic | 3.5 |
| Amino Acid 3 | van der Waals | 4.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. These simulations allow for the observation of the conformational changes and binding stability of a ligand-protein complex over time.
For this compound, an MD simulation would typically involve:
System Setup: Placing the docked ligand-protein complex in a simulated physiological environment (water, ions).
Simulation Run: Running the simulation for a specific duration (nanoseconds to microseconds) to observe the system's behavior.
Trajectory Analysis: Analyzing the simulation output to assess the stability of the binding pose, conformational flexibility of the ligand and protein, and key interactions.
Quantum Chemical Calculations for Electronic Structure and Reactivity of the Compound
Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT could be used to calculate:
Optimized Geometry: The most stable three-dimensional structure of the molecule.
Electronic Properties: Distribution of electron density, dipole moment, and electrostatic potential.
Vibrational Frequencies: To compare with experimental spectroscopic data.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This table is for illustrative purposes only and does not represent actual experimental data.
Pharmacophore Modeling and Virtual Screening Based on this compound Structure
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. A pharmacophore model derived from the structure of this compound could be used as a 3D query to search large chemical databases for other molecules with similar features, a process known as virtual screening.
De Novo Design and Optimization Strategies for Piperazine (B1678402) Scaffolds
De novo design is a computational strategy for designing novel molecules with desired properties from scratch. Based on the piperazine scaffold of this compound, de novo design algorithms could be employed to:
Generate Novel Analogs: Propose new chemical structures with potentially improved activity or pharmacokinetic properties.
Optimize Existing Scaffolds: Suggest modifications to the parent molecule to enhance its binding affinity or selectivity for a specific target.
While specific computational data for this compound is not currently available, the methodologies described above represent the standard in silico approaches that would be utilized to characterize its potential as a bioactive compound.
Advanced Analytical Methodologies for Research on 1 2 Ethoxybenzyl 4 Propylsulfonyl Piperazine
Chromatographic Techniques for Research Sample Analysis
Chromatographic methods are fundamental in the separation and quantification of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine from intricate mixtures encountered during research and development.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Applications
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of piperazine (B1678402) derivatives. Method development for this compound would typically involve optimizing the mobile phase composition, stationary phase, and detector settings to achieve adequate separation and sensitivity. For many piperazine compounds, reversed-phase HPLC is a common approach, often utilizing C18 columns.
Validation of an HPLC method is critical to ensure its reliability for research applications. This process involves assessing parameters such as linearity, precision, accuracy, and robustness. For instance, a study on a piperazine-containing active pharmaceutical ingredient demonstrated a method validated for linearity in a range of approximately 30 to 350 ppm, with respect to limit of detection, limit of quantification, accuracy, precision, and robustness. jocpr.com While specific parameters for this compound are not detailed in the provided information, a similar validation process would be essential. In some cases, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active derivative, enhancing detection at low levels with standard HPLC-UV instrumentation. jocpr.com
Table 1: Representative HPLC Method Parameters for Piperazine Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradients |
| Detector | UV-Visible (e.g., at 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Note: These are general parameters and would require specific optimization for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including many piperazine derivatives, particularly in complex matrices like street drug samples. rsc.org This method offers excellent separation capabilities and definitive identification based on mass spectra. For piperazine analysis, a simple solvent extraction followed by GC-MS can be effective. rsc.org The development of a GC-MS method for this compound would involve selecting an appropriate capillary column (e.g., a non-polar or medium-polarity column) and optimizing the temperature program to ensure good chromatographic resolution.
The mass spectrometer provides detailed structural information through fragmentation patterns, which are unique to each compound and can be compared against spectral libraries for identification. The electron ionization (EI) mode is commonly used for generating these mass spectra. unodc.org For complex sample analysis, comprehensive two-dimensional gas chromatography (GC × GC) coupled with high-resolution mass spectrometry can provide even greater resolving power. nih.gov
Spectroscopic Characterization for Structural Elucidation in Research Synthesis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are fundamental for characterizing piperazine derivatives. nih.govmdpi.com
For this compound, ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For example, characteristic signals would be expected for the aromatic protons of the ethoxybenzyl group, the methylene protons of the ethoxy and propyl groups, and the protons of the piperazine ring. The integration of these signals would correspond to the number of protons in each group.
Mass Spectrometry (MS) for Accurate Mass Determination and Metabolite Identification in Preclinical Research
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of a compound with high accuracy. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, which allows for the determination of the elemental composition, thus confirming the molecular formula of this compound.
In preclinical research, liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is extensively used for metabolite identification. nih.gov This technique allows for the separation of metabolites from a biological matrix and their subsequent fragmentation to elucidate their structures. The fragmentation pattern of the parent compound is compared with that of its metabolites to identify the sites of metabolic modification.
Table 2: Expected Mass Spectrometric Data for this compound
| Analysis | Expected Information |
|---|---|
| High-Resolution MS (HRMS) | Provides the exact mass to confirm the molecular formula (C₁₆H₂₆N₂O₃S). |
| Tandem MS (MS/MS) | Generates a characteristic fragmentation pattern for structural confirmation and metabolite identification. |
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Purity Assessment
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. mu-varna.bgmu-varna.bg For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C-O stretching (ether), S=O stretching (sulfonyl group), and C-N stretching (piperazine ring). The absence of certain bands, such as an N-H stretch, would confirm the disubstituted nature of the piperazine ring.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. hbku.edu.qa this compound would be expected to exhibit UV absorption due to the presence of the ethoxybenzyl group. The wavelength of maximum absorbance (λmax) can be used as a parameter for qualitative identification and for quantitative analysis in conjunction with techniques like HPLC. nih.gov The purity of a sample can also be assessed by comparing its UV spectrum to that of a pure reference standard.
Table 3: Key Functional Groups and Their Expected IR Absorption Ranges
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| S=O Stretch (Sulfonyl) | 1350-1300 and 1160-1120 |
| C-O Stretch (Ether) | 1275-1200 and 1150-1085 |
| C-N Stretch (Amine) | 1250-1020 |
Specialized Analytical Techniques for In Vivo Research Studies (e.g., Imaging Mass Spectrometry)
To comprehend the complex journey of a drug within a living organism, advanced analytical methods are indispensable. For a compound like this compound, specialized in vivo techniques are critical for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile. Among these, Imaging Mass Spectrometry (IMS) has emerged as a particularly powerful tool, providing spatial and chemical information directly from tissue samples. nih.govscienceopen.com
Imaging Mass Spectrometry is a label-free technique that maps the spatial distribution of drugs, their metabolites, and endogenous biomolecules within tissue sections. drugtargetreview.combenthamdirect.comutmb.edu This method offers significant advantages over traditional approaches like whole-body autoradiography, as it can distinguish between the parent drug and its various metabolites based on their mass-to-charge ratio, providing a more detailed molecular picture of the drug's fate. scienceopen.comnih.gov The insights gained are crucial for understanding a compound's pharmacokinetic behavior and its pharmacological and toxicological effects. benthamdirect.com
Detailed Research Findings from Imaging Mass Spectrometry:
In preclinical studies, IMS can be applied to tissue sections from animal models dosed with this compound to visualize its localization. Key findings derived from such research typically include:
Organ-Specific Distribution: IMS can reveal the specific organs and even sub-organ structures where the compound and its metabolites accumulate. nih.gov For instance, high concentrations might be observed in the liver, a primary site of metabolism, or the kidneys, indicating a route of excretion.
Target Engagement: The technique can confirm whether the drug reaches its intended therapeutic target tissue. Conversely, it can also identify accumulation in non-target tissues, which could be linked to potential off-target effects. drugtargetreview.com
Metabolite Mapping: A crucial advantage of IMS is its ability to simultaneously detect and map the distribution of multiple metabolites alongside the parent drug. nih.govresearchgate.net This allows researchers to pinpoint the anatomical locations where metabolism occurs and to observe the distribution patterns of these new chemical entities.
The following table represents hypothetical data from an IMS study on laboratory models, illustrating the relative distribution of this compound and two of its metabolites across various organs.
| Tissue | This compound (Parent Compound) (Relative Signal Intensity) | Metabolite M1 (Hydroxylated) (Relative Signal Intensity) | Metabolite M2 (N-dealkylated) (Relative Signal Intensity) |
| Liver | High | Very High | High |
| Kidney | High | High | Very High |
| Brain | Low | Very Low | Not Detected |
| Lung | Moderate | Moderate | Low |
| Spleen | Low | Low | Low |
This data illustrates that the liver and kidneys are major sites for the presence of the parent compound and its metabolites, suggesting their central role in the drug's metabolism and elimination pathways. The moderate levels in the lung indicate significant distribution to this organ, while the low detection in the brain suggests limited ability to cross the blood-brain barrier.
Beyond IMS, other specialized techniques contribute to a comprehensive in vivo profile. Positron Emission Tomography (PET), for example, involves radiolabeling the compound (e.g., with Carbon-11) to non-invasively image its distribution in real-time throughout the entire body of a living subject. nih.govnih.gov This provides dynamic quantitative data on the uptake and clearance of the compound from various tissues. nih.gov
Together, these advanced analytical methodologies provide a detailed and integrated understanding of the in vivo behavior of this compound, which is fundamental for its continued development and for establishing a clear relationship between its pharmacokinetic properties and its pharmacological effects. scienceopen.com
Future Research Directions and Unexplored Potential of 1 2 Ethoxybenzyl 4 Propylsulfonyl Piperazine
Identification of Novel Biological Targets and Polypharmacology
The precise biological targets of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine remain to be elucidated, presenting a primary avenue for future investigation. The sulfonylpiperazine core is known for its ability to interact with a diverse range of biological macromolecules, including enzymes, receptors, and transporters. omicsonline.org This promiscuity suggests that the compound may exhibit polypharmacology—the ability to modulate multiple targets simultaneously—which can be advantageous for treating complex multifactorial diseases.
Future research should focus on comprehensive screening campaigns to identify its primary and secondary targets. Based on the activities of structurally related compounds, several target families warrant investigation.
Anticancer Targets : Sulfonylpiperazine derivatives have shown promise as anticancer agents by targeting pathways involved in tumor progression. Research indicates that related compounds can inhibit key enzymes like kinases, matrix metalloproteinases, and topoisomerase II, which are critical for cancer cell proliferation and invasion. nih.govnih.gov
Neurological Receptors : The arylpiperazine motif is a well-established pharmacophore for central nervous system (CNS) targets. Compounds with this feature have been investigated for their neuroprotective properties in models of Parkinson's disease. herts.ac.uk Potential targets include sigma receptors and other neurotransmitter systems that arylpiperazine-sulfonamides are known to modulate. nih.gov
Antimicrobial Targets : Various sulfonylpiperazine compounds have demonstrated significant antimicrobial activity against bacteria, fungi, and parasites. researcher.life A notable example is the discovery of sulfonylpiperazines that inhibit Plasmodium falciparum invasion of red blood cells by interfering with actin-1/profilin dynamics, highlighting a potential antimalarial mechanism. nih.govplos.org
| Potential Target Class | Specific Examples | Associated Disease Area | Reference |
|---|---|---|---|
| Enzymes | Kinases, Topoisomerase II, Matrix Metalloproteinases | Cancer | nih.govnih.gov |
| Receptors | Sigma Receptors, Dopamine Receptors | Neurodegenerative Diseases | herts.ac.uknih.gov |
| Protein Complexes | Actin-1/Profilin | Infectious Diseases (Malaria) | nih.govplos.org |
| Enzymes | Bacterial Cell Wall Synthesis Enzymes | Infectious Diseases (Bacterial) |
Exploration of New Therapeutic Modalities and Disease Areas for Piperazine-Sulfonyl Compounds
The versatile piperazine (B1678402) scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs for a wide range of conditions. nih.govnih.gov The unique combination of the sulfonyl and substituted benzyl (B1604629) groups in this compound could be leveraged to develop novel treatments for various diseases.
Oncology : The development of targeted anticancer agents is a major goal of modern medicine. Piperazine and sulfonamide derivatives are key components in many anticancer compounds. researchgate.netresearchgate.net Hybrids containing arylsulfonylpiperazine have been synthesized and evaluated for cytotoxicity against multiple human cancer cell lines, including those for cervical, lung, breast, and colon cancers. nih.govresearchgate.net Future work could assess this compound as a lead compound for developing more selective and potent anticancer therapies.
Neurodegenerative Diseases : Conditions like Alzheimer's and Parkinson's disease are complex and may benefit from multi-target therapies. herts.ac.ukresearchgate.net Novel piperazine compounds have been developed to inhibit both amyloid-β and tau peptide aggregation, which are hallmarks of Alzheimer's disease. researchgate.netnih.gov Furthermore, arylpiperazine-sulphonamides have demonstrated neuroprotective effects in in-vitro models of Parkinson's disease, suggesting a potential role in slowing disease progression. herts.ac.uk
Infectious Diseases : With rising antimicrobial resistance, there is an urgent need for new anti-infective agents. Sulfonylpiperazine derivatives have shown broad-spectrum activity, including antibacterial, antifungal, and antimalarial effects. researcher.lifenih.gov The lipophilicity imparted by the sulfonylpiperazine moiety can be crucial for penetrating microbial cell walls, making this scaffold an attractive starting point for novel antibiotic development. nih.gov
| Therapeutic Area | Rationale / Disease Application | Supporting Findings for Piperazine-Sulfonyl Scaffolds | Reference |
|---|---|---|---|
| Oncology | Inhibition of tumor growth and metastasis. | Cytotoxic activity against various cancer cell lines (HeLa, A549, HT-29). | nih.govresearchgate.net |
| Neurodegenerative Diseases | Neuroprotection and modification of disease pathology. | Improved cell viability in Parkinson's models; inhibition of amyloid and tau aggregation in Alzheimer's models. | herts.ac.ukresearchgate.netnih.gov |
| Infectious Diseases | Treatment of bacterial, fungal, or parasitic infections. | Activity against Gram-positive and Gram-negative bacteria; potent inhibition of P. falciparum. | researcher.lifenih.gov |
Development of Sustainable and Green Synthetic Approaches for the Compound
Traditional organic synthesis often involves multiple steps, harsh reaction conditions, and the use of hazardous solvents, leading to significant chemical waste. Future research should prioritize the development of sustainable and green synthetic protocols for this compound. Adopting green chemistry principles can reduce environmental impact, lower costs, and improve safety. nih.gov
Modern synthetic methodologies offer several avenues for improvement. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity. nih.govyoutube.com This technique has been successfully applied to the synthesis of various piperazine and sulfonamide derivatives. nih.govresearchgate.net Another promising approach is the use of flow chemistry, where reagents are continuously pumped through a reactor. This method enhances reaction control, improves safety, and can be easily scaled up for manufacturing. nih.govmdpi.com Furthermore, research into novel catalytic systems, such as reusable heterogeneous catalysts or metal-free photoredox catalysts, could provide more environmentally benign pathways for synthesizing substituted piperazines. nih.govresearchgate.netacs.orgorganic-chemistry.org
Application of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. mdpi.com These computational tools can be applied to this compound to refine its structure and improve its drug-like properties.
A critical challenge in drug development is optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov ML models can be trained on large datasets to predict these properties with high accuracy. iapchem.org By using such models, researchers can computationally screen virtual analogs of the lead compound to identify modifications that enhance bioavailability, increase metabolic stability, or reduce potential toxicity, thereby minimizing late-stage failures. nih.govnih.gov
Furthermore, generative AI models can explore vast chemical spaces to design novel molecules with desired characteristics from the ground up. researchgate.net These models can be constrained to preserve the core sulfonylpiperazine scaffold while suggesting modifications to the benzyl and propyl substituents to optimize binding affinity for a specific target and improve ADMET properties simultaneously. rsc.org Some advanced AI frameworks can even co-design a molecule and its synthetic pathway, ensuring that the optimized compounds are readily synthesizable. myscience.org
Integration of Advanced Analytical and Computational Platforms in Research
A thorough investigation of this compound necessitates the integration of sophisticated computational and analytical platforms. These tools are essential for elucidating its mechanism of action, understanding its structure-activity relationships (SAR), and ensuring its quality and purity.
Computational Platforms : In silico methods like molecular docking and molecular dynamics (MD) simulations are indispensable for modern drug research. nih.gov Molecular docking can predict the preferred binding orientation of the compound within the active site of a potential protein target, providing insights into the key interactions that drive its biological activity. nih.govnih.govresearchgate.net MD simulations can then be used to analyze the stability of this protein-ligand complex over time, offering a more dynamic picture of the binding event. nih.gov These computational studies can guide the rational design of more potent and selective analogs.
Advanced Analytical Platforms : The synthesis and characterization of novel compounds rely on a suite of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for assessing the purity of synthesized compounds and for quantification. jocpr.comntu.edu.iq Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for identification and characterization, particularly for separating isomers. ojp.govrsc.org Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for confirming the chemical structure of the final compound and any intermediates. nih.govojp.gov
By combining these advanced platforms, researchers can build a comprehensive understanding of this compound, accelerating its journey from a chemical entity to a potential therapeutic candidate.
Q & A
Q. What are the recommended synthetic routes for 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
- Step 1: Alkylation of piperazine with 2-ethoxybenzyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) using K₂CO₃ as a base at 60–80°C for 6–8 hours .
- Step 2: Sulfonylation of the secondary amine using propylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C to room temperature .
Optimization Tips: - Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 3:1) .
- Use inert atmosphere (N₂/Ar) to prevent oxidation of sulfonyl groups .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxybenzyl protons at δ 6.8–7.2 ppm, sulfonyl group integration) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for sulfur .
- HPLC-Purity: Use a C18 column with acetonitrile/water gradient (≥95% purity threshold) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., ethoxy → methoxy, sulfonyl → carbonyl) to assess pharmacokinetic and target-binding effects .
- In Silico Docking: Use tools like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs) based on piperazine sulfonamide scaffolds .
- Biological Assays: Conduct enzyme inhibition (e.g., IC₅₀ determination via fluorometric assays) and cell viability studies (MTT assay) to correlate structural changes with activity .
Q. How should researchers address contradictions in reported biological data for piperazine sulfonamide derivatives?
Methodological Answer:
- Orthogonal Assays: Validate conflicting results using multiple methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Meta-Analysis: Compare datasets across studies with standardized conditions (e.g., pH, cell lines, compound purity) .
- Statistical Modeling: Apply multivariate regression to isolate variables (e.g., substituent electronegativity, logP) influencing activity discrepancies .
Q. What computational strategies are effective for predicting synthetic pathways and metabolite profiles?
Methodological Answer:
- Retrosynthetic Tools: Leverage databases (PISTACHIO, REAXYS) to identify feasible precursors (e.g., 2-ethoxybenzylamine, propylsulfonyl chloride) .
- Metabolite Prediction: Use ADMET Predictor™ or GLORYx to simulate Phase I/II metabolism (e.g., sulfone oxidation, piperazine ring cleavage) .
- Reaction Feasibility Scoring: Prioritize routes with high atom economy (>70%) and low hazardous byproduct risk .
Experimental Design Considerations
Q. What strategies mitigate challenges in purifying this compound?
Methodological Answer:
- Chromatography: Use silica gel flash chromatography with ethyl acetate/hexane gradients (1:4 → 1:2) to resolve polar byproducts .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences at 4°C .
- Troubleshooting: If oily residues persist, employ trituration with diethyl ether or hexane .
Q. How can stability studies be structured to assess shelf-life under varying storage conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 14 days .
- Analytical Endpoints: Track degradation via HPLC (new peaks) and FTIR (sulfonyl S=O bond stability at ~1350 cm⁻¹) .
- Storage Recommendations: Use amber vials under argon at –20°C for long-term stability .
Data Interpretation Guidelines
Q. What are best practices for interpreting ambiguous NMR or mass spectrometry data?
Methodological Answer:
- 2D NMR: Resolve overlapping signals using HSQC/HMBC to assign quaternary carbons and confirm connectivity .
- Isotope Patterns: Analyze sulfur (³²S/³⁴S) and chlorine (³⁵Cl/³⁷Cl) isotopic clusters in HRMS to rule out impurities .
- Control Experiments: Compare spectra with intermediate compounds (e.g., des-sulfonated analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
